Zinc Cysteinate Hydrochloride

Description

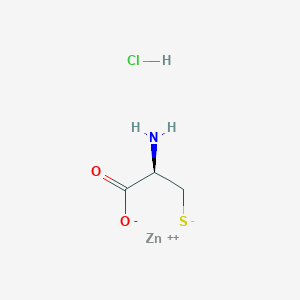

Structure

3D Structure of Parent

Properties

IUPAC Name |

zinc;(2R)-2-amino-3-sulfidopropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S.ClH.Zn/c4-2(1-7)3(5)6;;/h2,7H,1,4H2,(H,5,6);1H;/q;;+2/p-2/t2-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACWWEXAGRDPTH-JIZZDEOASA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])N)[S-].Cl.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)[O-])N)[S-].Cl.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO2SZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440005 | |

| Record name | Zinc Cysteinate Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

549521-94-0 | |

| Record name | Zinc Cysteinate Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies for Zinc Cysteinate Hydrochloride

Synthetic Pathways for Zinc Cysteinate Complex Formation

The formation of the zinc cysteinate complex can be achieved through several synthetic strategies, each with its own advantages and considerations.

Direct synthesis represents the most straightforward method for preparing Zinc Cysteinate Hydrochloride. This approach typically involves the reaction of a zinc salt with cysteine hydrochloride in a suitable solvent. ijtrd.comresearchgate.net

A common procedure involves dissolving L-Cysteine hydrochloride monohydrate and a zinc salt, such as zinc acetate (B1210297) dihydrate, in an aqueous solution. ijtrd.com The molar ratio of the reactants is a critical parameter that influences the stoichiometry of the final complex. For instance, a 1:5 molar ratio of L-Cysteine hydrochloride monohydrate to zinc acetate dihydrate has been reported. ijtrd.com The pH of the reaction mixture is another crucial factor, often adjusted using a base like sodium hydroxide (B78521) to facilitate the deprotonation of the thiol and carboxylic acid groups of cysteine, promoting coordination with the zinc ion. ijtrd.com The reaction can be carried out at room temperature with stirring, leading to the precipitation of the zinc cysteinate complex. ijtrd.com

The general reaction can be represented as: Zn(CH₃COO)₂ + C₃H₇NO₂S·HCl → [Zn(C₃H₆NO₂S)]Cl + 2CH₃COOH

The resulting product can then be isolated by filtration, washed with appropriate solvents to remove unreacted starting materials and byproducts, and dried. ijtrd.com Characterization techniques such as FT-IR spectroscopy can confirm the formation of the complex by identifying the coordination of the zinc ion with the sulfur and oxygen or nitrogen atoms of the cysteinate ligand. ijtrd.comresearchgate.net

Ligand exchange reactions provide an alternative route to this compound, particularly when starting from a pre-existing zinc complex. In this method, a zinc complex with a more labile ligand is treated with cysteine hydrochloride. The cysteine, being a strong chelating agent for zinc, displaces the original ligand to form the more stable zinc cysteinate complex. uni-muenchen.denih.gov

The general principle can be illustrated as: [Zn(L)n]²⁺ + C₃H₇NO₂S·HCl → [Zn(C₃H₆NO₂S)]Cl + nL + H⁺

Where 'L' represents the original, more labile ligand. The choice of the initial zinc complex and reaction conditions, such as solvent and temperature, are important for driving the equilibrium towards the formation of the desired product. This method is particularly useful for mechanistic studies and for synthesizing complexes that are not easily accessible through direct synthesis. rsc.org The lability of ligands coordinated to the Zn(II) ion facilitates these exchange reactions. uni-muenchen.de

The application of green chemistry principles to the synthesis of zinc complexes has gained increasing attention to minimize environmental impact. researchgate.netijcce.ac.ir These approaches focus on the use of non-toxic solvents (like water), energy-efficient reaction conditions (such as room temperature), and high atom economy. ijcce.ac.irmdpi.com

For the synthesis of this compound, a green approach would favor the use of water as the solvent and zinc salts with benign counter-ions. rsc.orgnih.gov Room-temperature solid-state reactions, where the reactants are ground together, sometimes with a minimal amount of a liquid to initiate the reaction, represent an excellent green chemistry method. ijcce.ac.ir This technique can lead to high yields with reduced solvent waste and energy consumption. ijcce.ac.ir For example, zinc acetate dihydrate and an organic ligand can be ground together in a mortar, with a few drops of ethanol (B145695) as an evocating agent, to produce the desired zinc complex. ijcce.ac.ir

| Synthesis Parameter | Conventional Method | Green Chemistry Approach |

| Solvent | Organic solvents | Water, Ethanol (minimal) |

| Temperature | Elevated temperatures | Room temperature |

| Energy Input | Heating | Grinding (mechanochemistry) |

| Byproducts | Potentially hazardous | Benign (e.g., acetic acid) |

| Yield | Variable | Often high |

Table 1: Comparison of Conventional and Green Synthesis Approaches for Zinc Complexes.

Purification and Isolation Techniques for Research Grade Material

Obtaining high-purity this compound is essential for accurate research findings. Several techniques can be employed for the purification and isolation of the complex.

Recrystallization is a common method for purifying solid compounds. The crude zinc cysteinate complex can be dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, leading to the formation of crystals with higher purity. The choice of solvent is critical and should be one in which the complex has high solubility at high temperatures and low solubility at low temperatures.

Chromatographic techniques are also powerful tools for purification. Immobilized Metal Affinity Chromatography (IMAC) can be particularly effective for purifying zinc-containing compounds. nih.govresearchgate.net In this technique, a resin with chelated metal ions (which can be zinc itself) is used to bind the zinc cysteinate complex, allowing for the separation from impurities. nih.gov The bound complex can then be eluted by changing the pH or by using a competing ligand. Size-exclusion chromatography can also be used to separate the complex based on its molecular size. acs.org

Care must be taken during purification to avoid conditions that could lead to the dissociation of the complex or oxidation of the cysteine ligand. For instance, maintaining a suitable pH and using deoxygenated solvents can be important. nih.gov The purity of the final product is typically assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and spectroscopic methods.

Solid-Phase Synthesis and Immobilization Strategies

Solid-phase synthesis offers a powerful methodology for preparing peptides and other molecules in a stepwise and controlled manner. lsu.edu This approach can be adapted for the immobilization of this compound on a solid support. The cysteine moiety of the complex can be anchored to a resin, allowing for further chemical modifications or for its use as a heterogeneous catalyst or in affinity-based applications. bachem.com

The synthesis would typically start with a resin functionalized with a suitable linker. lsu.edu A protected cysteine derivative would then be coupled to the linker. After deprotection, the zinc ion would be introduced to form the immobilized zinc cysteinate complex. The use of protecting groups for the functional groups of cysteine that are not involved in the immobilization is crucial to prevent side reactions. researchgate.net

The successful immobilization can be confirmed by various analytical techniques, including solid-state NMR and FT-IR spectroscopy. The zinc-loaded resin can then be used in various applications, and the complex can potentially be cleaved from the support if required. lsu.edu

| Step | Description | Key Considerations |

| 1. Resin Functionalization | A solid support (resin) is prepared with a suitable linker molecule. | Choice of resin and linker compatibility with subsequent reaction conditions. |

| 2. Cysteine Coupling | A protected cysteine derivative is covalently attached to the linker. | Efficient coupling reaction and use of appropriate protecting groups. |

| 3. Deprotection | The protecting groups on the cysteine are removed. | Orthogonal deprotection strategy to avoid cleaving the linker from the resin. |

| 4. Zinc Chelation | The immobilized cysteine is treated with a zinc salt to form the complex. | Control of stoichiometry and reaction conditions to ensure complete complexation. |

Table 2: General Steps for Solid-Phase Synthesis and Immobilization of Zinc Cysteinate.

Isotopic Labeling for Mechanistic Investigations

Isotopic labeling is an invaluable tool for elucidating reaction mechanisms and for tracking the fate of molecules in biological and chemical systems. researchgate.net In the context of this compound, both the zinc ion and the cysteine ligand can be isotopically labeled.

Stable isotopes of zinc, such as ⁶⁷Zn or ⁶⁸Zn, can be used to replace the naturally abundant isotopes. mdpi.comfrontiersin.org By using techniques like NMR spectroscopy or mass spectrometry, the coordination environment and ligand exchange dynamics of the zinc ion can be studied in detail. mdpi.com Isotopic fractionation studies can also provide insights into the binding preferences of zinc with different ligands. mdpi.comfrontiersin.org

Similarly, the cysteine ligand can be labeled with stable isotopes such as ¹³C, ¹⁵N, or ³⁴S. This allows for the use of NMR and mass spectrometry to probe the structure and reactivity of the ligand within the complex. For example, ¹³C NMR can provide detailed information about the carbon skeleton of the cysteinate ligand upon complexation with zinc.

These isotopic labeling studies are crucial for understanding the fundamental properties of this compound and its interactions with other molecules, which is essential for the rational design of new materials and therapeutic agents. researchgate.netnih.gov

Advanced Structural Elucidation and Characterization of Zinc Cysteinate Hydrochloride

Spectroscopic Analysis for Structural Determination

Spectroscopy is a fundamental tool for probing the molecular structure of Zinc Cysteinate Hydrochloride. Each technique offers unique information about the compound's electronic and geometric properties.

NMR spectroscopy provides precise information about the local chemical environment of specific nuclei.

¹H and ¹³C NMR: The analysis of a zinc-cysteine complex prepared from L-cysteine and zinc metal revealed specific chemical shifts indicative of complex formation. In ¹H NMR spectra recorded in D₂O, the proton signals for the cysteine ligand are observed at distinct chemical shifts. tandfonline.com Similarly, the ¹³C NMR spectrum shows characteristic peaks for the carbonyl, α-carbon, and β-carbon of the cysteinate ligand. tandfonline.com The coordination of zinc to cysteine typically involves the thiol sulfur and amino nitrogen, leading to shifts in the corresponding ¹H and ¹³C signals compared to the free ligand. ias.ac.in For instance, in mixed ligand complexes involving zinc, cysteine, and histidine, the CH(α') and CH₂(β') resonances of cysteine were observed to shift upfield, confirming the involvement of both the thiol sulfur and amino nitrogen atoms in zinc coordination. ias.ac.in

Table 1: ¹H and ¹³C NMR Chemical Shifts for a Zn-Cysteine Hydrochloride Complex in D₂O This interactive table provides the reported chemical shifts (in ppm) for the protons and carbons of the cysteine ligand when complexed with zinc.

| Nucleus | Atom | Chemical Shift (ppm) |

|---|---|---|

| ¹H | CH | 4.16 (t) |

| ¹H | CH₂ | 3.11 (ddd) |

| ¹³C | C=O | 171.7 |

| ¹³C | CH | 55.5 |

| ¹³C | CH₂ | 24.6 |

Data sourced from Tate Jr., D. J. (2007). tandfonline.com

¹⁵N and ⁶⁷Zn NMR: While specific ¹⁵N and ⁶⁷Zn NMR data for this compound are not extensively documented, the principles of these techniques are applicable. ¹⁵N NMR would be crucial for directly probing the involvement of the cysteine amino group in zinc coordination. ⁶⁷Zn NMR is a specialized technique for studying the immediate environment of the zinc ion. researchgate.net The ⁶⁷Zn isotropic chemical shifts are sensitive to the nature of the coordinating ligands and the coordination number, typically ranging from 140 to 265 ppm for tetrahedral and pentacoordinated zinc complexes with amino acids. researchgate.net The significant quadrupolar broadening of ⁶⁷Zn signals can make measurements challenging, but it also provides information about the symmetry of the zinc coordination sphere. researchgate.netuoc.gr

Vibrational spectroscopy probes the functional groups and bonding within the molecule.

Infrared (IR) Spectroscopy: IR studies of solid-state zinc-cysteine complexes show characteristic frequency shifts upon metal coordination. acs.orgacs.org The absence of the S-H stretching vibration (typically around 2550 cm⁻¹) is a strong indicator of coordination via the deprotonated thiol group. acs.org Furthermore, shifts in the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) and bending vibrations of the amino group (NH₂) confirm their involvement in the coordination sphere. acs.org In studies of zinc-doped L-cysteine hydrochloride monohydrate, FT-IR spectra revealed that the S-H and C-S functional groups are involved in zinc coordination through the sulfur ligand. researchgate.net

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and skeletal vibrations. In zinc(II) complexes with cysteinyl-cysteine, Raman and IR spectra indicated that the dipeptide is coordinated to the metal exclusively through the sulfur atom, as no significant spectral perturbations were observed for vibrations associated with the peptidic NH, amine, and carboxylate groups. tandfonline.com

Table 2: Characteristic Infrared Absorption Frequencies (cm⁻¹) for Zinc-Cysteine Complexes This interactive table compares the vibrational frequencies of key functional groups in free cysteine and its zinc complex, highlighting the shifts upon coordination.

| Vibrational Mode | Free Cysteine (approx.) | Zinc Cysteinate Complex (approx.) | Interpretation |

|---|---|---|---|

| ν(S-H) Stretching | 2550 | Absent | Coordination via thiolate sulfur |

| ν_as(COO⁻) Asymmetric Stretching | 1590 | ~1620 | Carboxylate involvement in bonding |

| ν_s(COO⁻) Symmetric Stretching | 1410 | ~1410 | Coordination effect |

| δ(NH₂) Bending | 1515 | Shifted | Amino group involvement |

| ν(C-S) Stretching | ~700 | Shifted | Coordination via sulfur |

Data synthesized from Shindo & Brown (1965) and Reddy et al. (2004). ias.ac.inacs.orgacs.org

CD spectroscopy is used to investigate the chiral nature of the complex and any conformational changes that occur upon zinc binding. The L-cysteine ligand is chiral, and its coordination to the zinc ion can induce a specific, ordered conformation. Studies on zinc-finger peptides, which feature zinc-cysteine coordination, show that the addition of Zn²⁺ induces significant changes in the CD spectrum, indicating the folding of the peptide into a stable, tertiary structure. pnas.org For instance, the oxidation of cysteine residues in the zinc-finger motif of the DksA protein, which leads to zinc release, results in a diminished α-helical secondary structure as observed by the loss of the 220 nm minimum in the CD spectrum. nih.gov This demonstrates that CD is a powerful tool for monitoring the structural integrity of the zinc-cysteine coordination complex.

XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful technique for determining the local geometric and electronic structure around the zinc atom.

Coordination Number and Geometry: XAS studies on various zinc-cysteine systems consistently show that zinc typically adopts a tetrahedral (four-coordinate) geometry. aip.orgresearchgate.net The intensity and position of the "white line" in XANES spectra are correlated with the coordination number of the zinc ion. researchgate.net

Bond Distances: EXAFS analysis provides precise measurements of the distances between the zinc atom and its coordinating ligands. In aqueous zinc-cysteine reference compounds, where zinc is coordinated to four sulfur atoms (Zn(cysteine)₄), the Zn-S bond distance was determined to be approximately 2.32 Å. princeton.edudoi.org In more complex environments, such as zinc-finger proteins with mixed cysteine and histidine ligands, EXAFS can distinguish between the different scattering paths, revealing Zn-S distances around 2.30 Å and Zn-N distances around 2.03 Å. princeton.edudoi.org

Table 3: Typical Zinc Coordination Parameters from XAS/EXAFS This interactive table summarizes the coordination number and bond distances for zinc in cysteine-containing environments as determined by X-ray Absorption Spectroscopy.

| System | Coordination Number | Ligands | Bond Distance (Å) |

|---|---|---|---|

| Aqueous Zn(cysteine)₄ | 4 | 4 S (Cys) | Zn-S: 2.32 |

| Peptide (ZnCys₃His) | 4 | 3 S, 1 N | Zn-S: 2.30 |

| Peptide (ZnCys₂His₂) | 4 | 2 S, 2 N | Zn-S: 2.29 |

Data sourced from van Aken et al. (2019) and associated supplementary information. princeton.edudoi.org

X-ray Crystallography for Single Crystal Structure Determination

Growing single crystals of sufficient quality for X-ray diffraction is a critical step. For related compounds like zinc-doped L-cysteine hydrochloride monohydrate, successful crystallization has been achieved using specific methods. researchgate.net

Slow Evaporation Solution Technique (SEST): This is a common method where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over time. As the solution becomes supersaturated, crystals begin to form. This technique was used to grow single crystals of Zn²⁺-doped L-cysteine hydrochloride monohydrate. researchgate.net

Unidirectional Growth Methods: To obtain larger, higher-quality crystals, unidirectional methods like the Sankaranarayanan-Ramasamy (SR) method can be employed. This technique controls the crystal growth along a specific axis, which can improve crystalline perfection. researchgate.net

Use of Additives: The crystallization of amino acids and their complexes can be influenced by the presence of additives. For example, in the crystallization of L-cystine (the oxidized dimer of cysteine), the presence of transition metal ions like zinc or iron, along with metaphosphoric acid, was found to promote the formation of specific columnar crystals. google.com Such strategies could be adapted to facilitate the crystallization of this compound.

Diffraction Data Collection and Refinement

X-ray diffraction is a cornerstone technique for determining the precise three-dimensional atomic structure of crystalline materials like this compound. By analyzing the pattern of scattered X-rays from a single crystal, researchers can deduce detailed information about the unit cell dimensions, crystal system, and the spatial arrangement of atoms.

For zinc-cysteine related complexes, diffraction data is typically collected using a diffractometer equipped with a monochromatic X-ray source, often copper (Cu-Kα) or molybdenum (Mo-Kα) radiation, or at a synchrotron facility for higher resolution. iucr.org The crystal is mounted and cooled, often to 100 K, to minimize thermal vibration and improve data quality. oup.com Diffraction images are collected over a range of angles as the crystal is rotated. oup.com

The collected data are then processed to determine the crystal lattice parameters and space group. The structure is solved using methods like single-wavelength anomalous dispersion (SAD), particularly when leveraging the anomalous scattering of the zinc atom. iucr.orgoup.com The final atomic model is refined against the experimental diffraction data to achieve the best possible fit, minimizing the difference between observed and calculated structure factors. This refinement process yields precise bond lengths, bond angles, and thermal parameters.

For example, the crystallographic analysis of a related tetranuclear zinc(II) complex of cysteamine (B1669678), [Zn4Cym4Cl4], revealed a monoclinic crystal system with a P21/c space group. researchgate.net In this structure, the zinc atoms are bridged by the sulfur atoms of the cysteamine ligands, forming an eight-membered ring and exhibiting a distorted tetrahedral geometry. researchgate.net Another study on Zn(CYS)₂, formed through the oxidation of cysteine, determined an orthorhombic crystal system (space group P212121) from synchrotron X-ray powder diffraction data. cambridge.org

Table 1: Representative Crystallographic Data for a Zinc-Cysteamine Complex researchgate.net

| Parameter | Value |

| Chemical Formula | C₈H₂₀N₄S₄Zn₄Cl₄ |

| Formula Weight | 707.84 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.0821(8) |

| b (Å) | 13.9161(12) |

| c (Å) | 9.3879(8) |

| β (deg) | 100.907(3) |

| Volume (ų) | 1165.24(12) |

| Z (molecules/unit cell) | 2 |

| Calculated Density (g cm⁻³) | 2.017 |

| Radiation | MoKα (λ = 0.71073 Å) |

| Reflections Collected | 10254 |

| Unique Reflections | 2669 |

| Final R indices [I>2σ(I)] | R₁ = 0.0350, wR₂ = 0.0847 |

This interactive table provides a summary of crystallographic data collected for a related zinc-cysteamine chloride complex, illustrating the typical parameters obtained during diffraction analysis.

Mass Spectrometry for Molecular Mass and Fragment Analysis

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular mass of this compound and elucidating its structure through fragmentation analysis. Soft ionization techniques like Electrospray Ionization (ESI-MS) are particularly valuable as they can transfer intact, non-covalent metal-ligand complexes from solution into the gas phase for analysis. nih.gov

In a typical ESI-MS experiment, a solution of the complex is sprayed into the mass spectrometer, generating charged droplets that evaporate to yield gaseous ions. The mass-to-charge ratio (m/z) of these ions is then measured. acs.org For this compound, this allows for the precise determination of the parent ion's molecular weight, confirming the stoichiometry of zinc, cysteinate, and chloride ions in the complex. acs.org

Tandem mass spectrometry (MS/MS) provides deeper structural insights. In this method, a specific parent ion is selected, subjected to collision-induced dissociation (CID) to break it into smaller fragments, and the m/z of these fragment ions are analyzed. acs.org The fragmentation pattern reveals information about the bonding within the complex. For instance, the loss of specific ligands or parts of the cysteine molecule can indicate the relative strengths of the coordinate bonds. Studies on related zinc-cysteine complexes within proteins show that the zinc-sulfur bonds are often robust, with fragmentation patterns revealing the core [Zn(Cys)] units. acs.orgrsc.org

Table 2: Illustrative Mass Spectrometry Data for a Zinc-Cysteine Complex

| Ion Description | Observed m/z | Interpretation |

| [Zn(Cys)₂ + H]⁺ | ~305.0 | Parent ion of a 1:2 zinc-cysteinate complex. |

| [Zn(Cys) + H]⁺ | ~184.9 | Fragment ion resulting from the loss of one cysteine ligand. |

| [Cys + H]⁺ | ~122.0 | Fragment ion corresponding to the free cysteine ligand. |

| [ZnCl(Cys)]⁺ | ~220.9 | Fragment indicating the presence of chloride in the coordination sphere. |

This interactive table presents hypothetical but representative mass spectrometry data for a zinc-cysteinate complex, demonstrating how parent ions and fragments are used to deduce the compound's composition and structure.

Advanced Electron Microscopy for Morphological Characterization (e.g., TEM, SEM)

Advanced electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are employed to visualize the morphology, size, and surface features of this compound particles. These methods provide micro- and nanoscale information that complements the atomic-level detail from diffraction and the molecular-level data from mass spectrometry.

Scanning Electron Microscopy (SEM) is used to study the surface topography and shape of the bulk material. In SEM, a focused beam of electrons scans the surface of the sample, and the resulting signals (such as secondary electrons) are used to create an image. Studies on zinc nanoparticles capped with L-cysteine have used SEM to reveal particle morphologies, which can vary from distorted spherical shapes to more complex, flower-like structures depending on the synthesis conditions. ijtrd.com

Transmission Electron Microscopy (TEM) offers higher resolution and provides information about the internal structure, size, and shape of the particles. In TEM, a beam of electrons is transmitted through an ultra-thin sample. The interactions of the electrons with the sample form an image. For zinc-cysteine based nanomaterials, TEM analysis has been used to confirm that particles are uniform in size and shape, with some studies identifying morphologies that transition from nanospheres to nanorods under specific reaction conditions. rsc.org High-resolution TEM (HRTEM) can even visualize the crystal lattice fringes of individual nanoparticles. rsc.org For instance, TEM has been used to characterize molecularly imprinted zinc sulfide (B99878) quantum dots modified with cysteine, revealing a spherical shape with a narrow particle size distribution around 4.9 nm. mdpi.com

Table 3: Summary of Morphological Characteristics from Electron Microscopy

| Microscopy Technique | Observed Feature | Typical Size Range | Reference Finding |

| SEM | Particle Morphology | Micrometer Scale | Revealed distorted spherical and flower-like shapes for cysteine-capped Zn nanoparticles. ijtrd.com |

| TEM | Particle Shape & Size | 20-100 nm | Identified nanospheres developing into nanorods (60-80 nm length). rsc.org |

| TEM | Size Distribution | 5-60 nm | Showed spherical quantum dots with an average diameter of ~5 nm. mdpi.com |

| HRTEM | Internal Structure | Angstrom Scale | Can be used to visualize the crystalline lattice of individual nanoparticles. rsc.org |

This interactive table summarizes the types of morphological data that can be obtained for zinc-cysteine materials using different electron microscopy techniques.

Coordination Chemistry and Reactivity Mechanisms of Zinc Cysteinate Hydrochloride

Zinc-Cysteine Bonding Motifs and Stereochemistry

The coordination of zinc(II), a d¹⁰ transition metal ion, is characterized by its flexible geometry, though it most commonly adopts a tetrahedral arrangement. fda.govnih.gov For Zinc Cysteinate Hydrochloride, with the chemical formula C₃H₆ClNO₂SZn, the systematic name [L-Cysteinato(2-)-κO,κS]zinc Hydrochloride provides significant insight into its primary bonding motif. vivanls.com This name indicates that the L-cysteine molecule acts as a bidentate ligand, having lost protons from both its carboxylic acid and sulfhydryl groups to become cysteinate(2-). It coordinates to the zinc ion through both the carboxylate oxygen (κO) and the thiolate sulfur (κS).

In aqueous solution or in a hydrated crystalline form, the remaining coordination sites on the zinc ion are likely occupied by water molecules and/or the chloride ion. A tetrahedral geometry is most probable. The stereochemistry of the complex is dictated by the L-cysteine ligand, retaining the (R)-configuration at the alpha-carbon.

Table 1: Representative Bond Distances in Zinc-Ligand Complexes

| Coordinated Atoms | Typical Bond Length (Å) | Context/Example System |

|---|---|---|

| Zn-S (Cysteinate) | 2.30 - 2.36 | Polymeric Zn-Mo-Cys Complex nih.govresearchgate.net |

| Zn-O (Carboxylate) | 1.95 - 2.10 | General Zinc-Carboxylate Complexes |

| Zn-N (Histidine) | 2.00 - 2.15 | Cys₂His₂ Zinc Fingers nih.gov |

| Zn-Cl | 2.20 - 2.30 | Simple Inorganic Zinc Chlorides |

This table presents typical values from related systems to illustrate the likely structural parameters of this compound.

Ligand Exchange Kinetics and Thermodynamics

Zinc(II) complexes are generally characterized by fast ligand exchange rates, a property stemming from the absence of ligand-field stabilization energy due to the filled d¹⁰ electron configuration. nih.govrsc.org This kinetic lability is crucial for the biological roles of zinc, allowing it to be readily transferred between different binding sites. doi.org

For this compound, the ligands available for exchange would be the coordinated water molecules, the chloride ion, and potentially the cysteinate itself. The exchange of water molecules is typically very fast, on the order of nanoseconds. The exchange of the chloride ion would also be rapid. The bidentate cysteinate ligand would be expected to exchange more slowly due to the chelate effect, which enhances thermodynamic stability.

Kinetic studies on the substitution reactions of other Zn(II) complexes with L-cysteine have shown that the process often follows an associative mechanism. rsc.org In such a mechanism, the incoming ligand attacks the zinc center to form a transient, higher-coordination intermediate before the departure of the leaving group. The thermodynamic stability of the complex is influenced by factors such as the chelate effect and the HSAB (Hard and Soft Acids and Bases) principle, where the borderline zinc(II) ion interacts favorably with the soft sulfur donor and hard oxygen donor of cysteinate. rsc.org

Table 2: Representative Kinetic and Thermodynamic Data for Zinc Complexes

| Reaction/Process | Parameter | Typical Value | Significance |

|---|---|---|---|

| Water Exchange on [Zn(H₂O)₆]²⁺ | Rate Constant (kₑₓ) | ~2 x 10⁷ s⁻¹ | Extremely labile, indicating rapid interaction with solvent. |

| Ligand Substitution on Zn(II) | Mechanism | Associative (A) | Suggests formation of a higher-coordinate intermediate. rsc.org |

| Zn(II)-Cysteine Stability | log K (Stability Constant) | Varies with pH and speciation | High stability, particularly at physiological pH. |

| Zn(II) Ligand Exchange | Activation Enthalpy (ΔH‡) | Generally Low | Low energy barrier for ligand exchange, contributing to lability. rsc.org |

This table provides context for the expected kinetic and thermodynamic behavior of this compound based on general zinc chemistry.

Redox Chemistry and Sulfhydryl Group Reactivity

While the zinc(II) ion itself is redox-inert under biological conditions, its coordination to a cysteine residue profoundly influences the redox chemistry of the sulfhydryl group. nih.govpnas.org The thiol group of free cysteine has a pKa around 8.1-8.4, but coordination to zinc(II) stabilizes the thiolate anion (S⁻), effectively lowering its pKa. nih.gov This increased prevalence of the more nucleophilic thiolate form at lower pH values can enhance its reactivity towards certain electrophiles.

The standard redox potential of the Cys/CySS (cystine) couple in plasma is approximately -80 mV. nih.gov The exact redox potential of the sulfhydryl group in this compound would depend on the precise coordination environment and solvent conditions, but it is expected that the complex can be oxidized by relatively mild cellular oxidants.

pH-Dependent Speciation and Stability Profiles in Solution

The stability and chemical species of this compound in solution are highly dependent on pH. The compound itself is a hydrochloride salt, implying it is prepared under acidic conditions, which would help stabilize the complex against the formation of zinc hydroxide (B78521) precipitates. himedialabs.com L-cysteine has three ionizable protons: the carboxylic acid (pKa₁ ~1.9), the thiol (pKa₂ ~8.1), and the ammonium (B1175870) group (pKa₃ ~10.2).

At very low pH, the cysteine ligand would be fully protonated and likely displaced from the zinc ion by water molecules. As the pH increases, the carboxylic acid group deprotonates first, allowing for coordination. The cysteinato(2-) designation suggests that for the stable complex, both the carboxylate and the thiol groups are deprotonated. This speciation is dominant in the neutral to moderately alkaline pH range.

At a physiological pH of 7.4, a significant fraction of the complex would exist in the stable Zn(Cys) form, though competition with hydroxide ions begins to be relevant. researchgate.net Further increases in pH into the alkaline range would lead to the formation of zinc-hydroxo species and eventual precipitation of zinc hydroxide, disrupting the cysteinate complex. The precise pH at which these transitions occur defines the stability profile of the compound. Studies on related zinc-cysteine systems show this complex speciation behavior, with different zinc-cysteine species dominating at different pH values. researchgate.net

Interactions with Other Metal Ions and Competing Ligands

The zinc(II) ion in this compound can be displaced by other metal ions or by ligands that form more stable complexes. This reactivity is governed by the relative binding affinities, which can often be predicted by the Irving-Williams series and HSAB theory.

Competition with other Metal Ions: Metal ions like copper(II) and cadmium(II) can compete for the cysteine binding site. According to the Irving-Williams series, the stability of divalent metal complexes generally follows the order Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. This indicates that Cu²⁺ typically forms more stable complexes than Zn²⁺ and could displace it from the cysteinate ligand. rsc.org Toxic heavy metals like cadmium(II) and mercury(II), which are "softer" acids than zinc(II), show a very high affinity for the soft thiolate sulfur donor and can readily displace zinc from cysteine-rich binding sites. nih.gov

Competition with other Ligands: Strong chelating agents, such as ethylenediaminetetraacetic acid (EDTA) or N,N,N′,N′-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine (TPEN), will form highly stable complexes with zinc(II) and can strip the metal ion from the cysteinate ligand. nih.gov Similarly, in a biological context, proteins with high-affinity zinc-binding sites, such as metallothionein (B12644479) or various enzymes, could acquire zinc from a this compound complex through ligand exchange mechanisms. doi.org The outcome of these competitive interactions depends on the relative concentrations of the species and their respective stability constants.

Mechanistic Investigations of Zinc Cysteinate Hydrochloride in Biological Model Systems

Modulation of Cellular Zinc Homeostasis in Experimental Systems

The introduction of an external zinc source like Zinc Cysteinate Hydrochloride inevitably perturbs the cell's finely tuned zinc balance, triggering regulatory responses involving zinc transporters and zinc-binding proteins.

Cells respond to changes in zinc availability by modulating the expression of zinc transporter genes. This regulation ensures that sufficient zinc is available for biological processes without reaching toxic levels.

High Zinc Conditions: When intracellular zinc levels rise, as would be expected following administration of a zinc complex, cells typically upregulate the expression of efflux transporters (ZnTs) and downregulate influx transporters (ZIPs). For instance, high zinc levels have been shown to increase the mRNA expression of ZnT1, which transports zinc out of the cell. pnas.orgnih.gov

Low Zinc Conditions: Conversely, under zinc-deficient conditions, cells increase the expression of influx transporters. Studies have shown that zinc deprivation leads to increased mRNA levels of ZIP3 and ZIP10, enhancing the cell's ability to acquire zinc from its environment. physiology.org Interestingly, the transcription factor MTF-1 (Metal-Regulatory Transcription Factor 1), which is activated by zinc, can repress the expression of Zip10, demonstrating a sophisticated feedback loop. plos.org

The table below summarizes the typical responses of various zinc transporters to changes in zinc availability, based on findings from multiple in vitro and animal model studies.

Metallothioneins (MTs) are a family of low-molecular-weight, cysteine-rich proteins that are central to zinc homeostasis. cambridge.org They act as a cytosolic buffer, binding excess zinc ions and releasing them when needed. mdpi.com The synthesis of metallothioneins is a key cellular response to increased zinc levels.

The induction of MT expression is primarily controlled by the Metal-Regulatory Transcription Factor 1 (MTF-1). mdpi.com When intracellular zinc concentrations increase, zinc binds to MTF-1. This activation allows MTF-1 to bind to specific DNA sequences called Metal Response Elements (MREs) in the promoter regions of MT genes, initiating their transcription. nih.govmdpi.com This response is dose-dependent; higher concentrations of zinc lead to greater expression of MT mRNA and protein. nih.govmdpi.com For example, studies in malignant pleural mesothelioma cell lines demonstrated a significant, dose-dependent induction of MT2A expression following incubation with zinc, with a particularly strong increase observed at concentrations of 70 µM. nih.gov

The table below illustrates the dose-dependent induction of Metallothionein (B12644479) 2A (MT2A) expression by zinc in a human cell line, highlighting the cellular response to increased zinc availability.

Interaction with and Modulation of Enzyme Activities

Zinc itself is a crucial cofactor for over 300 enzymes and a structural component of numerous proteins. researchgate.net The introduction of a bioavailable zinc source can therefore directly influence enzymatic processes. Zinc-cysteine complexes can modulate enzyme activity through several mechanisms, primarily by increasing the local concentration of zinc ions, which can then interact with various enzymes. nih.gov

Zinc can act as an inhibitor of certain enzymes, often by binding to the active site, particularly those containing catalytic cysteine, histidine, or glutamate (B1630785) residues. researchgate.netnih.gov This inhibition can be highly potent, with dissociation constants in the nanomolar range for enzymes like certain caspases and protein tyrosine phosphatases. nih.govpnas.org For example, zinc is a known inhibitor of several enzymes involved in glycolysis and signal transduction. pnas.org

Conversely, for zinc-dependent enzymes that may be lacking their cofactor, an influx of zinc can restore or enhance their activity. The ability of metallothionein, induced by zinc, to donate zinc to apo-enzymes (enzymes lacking their metal cofactor) is a critical aspect of this regulation. mdpi.com Furthermore, some zinc-cysteine complexes themselves have been found to act as redox switches, where the oxidation state of the cysteine thiol group can modulate zinc binding and, consequently, regulate enzyme function. nih.gov

The table below lists examples of enzymes whose activity is known to be modulated by zinc, illustrating the potential downstream effects of increased intracellular zinc.

Zinc-Dependent Enzyme Modulation

The interaction of zinc-cysteine complexes with zinc-dependent enzymes is a critical area of investigation. These complexes can influence enzyme activity through several mechanisms, including direct participation in the catalytic process, stabilization of protein structure, and regulation of enzyme expression.

One of the key roles of zinc-cysteine complexes is in the modulation of matrix metalloproteinases (MMPs). For instance, in the proenzyme form of MMP9, a cysteine residue's sulfhydryl group chelates the zinc ion in the active site, maintaining the enzyme in a latent state. nih.gov The disruption of this zinc-cysteine complex is a necessary step for enzyme activation. nih.gov This demonstrates a direct regulatory role of a zinc-cysteine interaction in controlling the activity of a zinc-dependent enzyme.

Furthermore, zinc-cysteine complexes have been shown to enhance the activity of antioxidant enzymes. A study on a zinc-monocysteine complex revealed that it increased the activity of catalase and glutathione (B108866) peroxidase in cultured retinal pigment epithelial cells more effectively than various zinc salts like zinc acetate (B1210297), zinc chloride, and zinc sulfate (B86663). google.com This suggests that the cysteine component of the complex plays a crucial role in delivering zinc to these enzymes or in modulating their activity.

The following table summarizes the observed effects of zinc-cysteine complexes on select zinc-dependent enzymes.

| Enzyme | Model System | Observed Effect of Zinc-Cysteine Complex | Reference |

| Matrix Metalloproteinase 9 (MMP9) | Biochemical studies | Cysteine chelation of active site zinc maintains latency. | nih.gov |

| Catalase | Cultured Retinal Pigment Epithelial Cells | Increased activity. | google.com |

| Glutathione Peroxidase | Cultured Retinal Pigment Epithelial Cells | Increased activity. | google.com |

Influence on Protein Folding and Stability in Vitro

Zinc-cysteine complexes play a significant role in protein folding and stability, primarily through the formation of zinc finger domains and other zinc-binding structures. These structural motifs are crucial for maintaining the correct three-dimensional conformation of many proteins.

Zinc ions are essential for the proper folding and stabilization of proteins containing zinc-cysteine finger motifs, which are involved in a vast array of cellular processes, including DNA recognition, RNA packaging, and protein-protein interactions. nih.gov The cysteine residues in these motifs coordinate with a zinc ion, creating a stable structural scaffold. nih.gov The disruption of these zinc-cysteine complexes under oxidative conditions can lead to protein misfolding and loss of function. nih.gov

In the context of protein refolding, zinc has been shown to be essential for rescuing the enzymatic activities of certain viral proteins, highlighting the importance of zinc-cysteine interactions in recovering the native protein structure after denaturation. nih.gov For example, the presence of zinc is critical for the proper refolding of coronavirus helicases. nih.gov

Furthermore, studies on the heat shock protein 33 (Hsp33) have revealed a redox switch mechanism based on a tetra-coordinated zinc-cysteine complex. researchgate.net In its reduced, inactive state, the protein binds zinc via cysteine residues. Upon oxidative stress, the oxidation of these cysteines leads to the release of zinc and a conformational change that activates the protein's chaperone function. researchgate.net This illustrates a dynamic role for zinc-cysteine complexes in regulating protein structure and function in response to cellular signals.

The interaction of zinc with cysteine residues can also directly impact protein stability. Raman spectroscopy studies have shown that upon binding to zinc, the thiol and ammonium (B1175870) groups of cysteine undergo deprotonation, leading to a stable complex at physiological pH. researchgate.netunipa.it This interaction can modulate the tertiary structure and folding stability of proteins. unipa.it

Effects on Cellular Signaling Pathways in Model Organisms (e.g., Cell Lines, Yeast)

While direct studies on the effect of this compound on apoptosis are lacking, research on zinc-cysteine complexes suggests a modulatory role. The antioxidant properties of these complexes are a key factor in this context. Oxidative stress is a known trigger for apoptosis, and by mitigating it, zinc-cysteine complexes can exert anti-apoptotic effects.

A study using a zinc-monocysteine complex demonstrated its ability to protect retinal pigment epithelial cells from hydrogen peroxide-induced damage, a process that can lead to apoptosis. google.com This protective effect was more potent than that of zinc salts alone, indicating the importance of the cysteine moiety. google.com

Furthermore, zinc itself is known to be involved in the regulation of apoptosis. Zinc can inhibit caspases, key enzymes in the apoptotic cascade, and its deficiency can induce apoptosis. The delivery of zinc via a cysteine complex could therefore influence these pathways.

Zinc-cysteine complexes have a well-documented role in the cellular response to oxidative stress. This is attributed to both the antioxidant properties of cysteine and the role of zinc in stabilizing antioxidant proteins.

A zinc-cysteine complex was found to exhibit potent in vitro antioxidant activity, effectively scavenging free radicals. ijses.com In a cellular model of glucolipotoxicity-induced oxidative stress, this complex was able to preserve cell viability, highlighting its cytoprotective effects. ijses.com

The mechanism of this antioxidant action is partly due to the zinc-thiolate coordination, which stabilizes the thiol group of cysteine and enhances its electron-donating capacity. ijses.com This is similar to the mechanism observed in metallothioneins, which are cysteine-rich proteins that play a crucial role in protecting against oxidative damage. ijses.com

A patent for a zinc-monocysteine complex highlights its ability to increase the activity of the antioxidant enzymes catalase and glutathione peroxidase, as well as the antioxidant protein metallothionein, in cultured retinal pigment epithelial cells. google.com This indicates that zinc-cysteine complexes can bolster the cell's endogenous antioxidant defense systems.

In maize plants, treatment with a zinc-cysteine complex was shown to reduce polyphenol accumulation, an indicator of reduced oxidative stress, and preserve chlorophyll (B73375) content under UV radiation. researchgate.netresearchgate.net

The following table summarizes the effects of zinc-cysteine complexes on oxidative stress markers.

| Model System | Stressor | Effect of Zinc-Cysteine Complex | Reference |

| In vitro chemical assays (DPPH, nitric oxide) | - | Strong radical scavenging activity | ijses.com |

| Skeletal muscle cells | Glucolipotoxicity | Preserved cell viability | ijses.com |

| Cultured Retinal Pigment Epithelial Cells | Hydrogen Peroxide | Increased cell protection | google.com |

| Maize (Zea mays L.) | UV radiation | Reduced polyphenol accumulation, preserved chlorophyll | researchgate.netresearchgate.net |

Gene Expression Regulation Studies via Transcriptomics

Currently, there is a lack of publicly available transcriptomics studies that have specifically investigated the global gene expression changes induced by "this compound" or zinc-cysteine complexes. Such studies would be invaluable for providing a comprehensive, unbiased view of the cellular pathways modulated by this compound. Future research employing transcriptomics would be essential to elucidate the full spectrum of its biological effects and to identify novel molecular targets and mechanisms of action.

Analytical Methodologies for Detection and Quantification of Zinc Cysteinate Hydrochloride in Research Matrices

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of chemical compounds. For Zinc Cysteinate Hydrochloride, HPLC methods primarily focus on the detection of the cysteinate ligand, often requiring derivatization due to cysteine's lack of a strong native chromophore.

Reversed-Phase HPLC

Reversed-Phase HPLC (RP-HPLC) is a widely utilized method for the analysis of amino acids like cysteine. nih.gov In this technique, a non-polar stationary phase (commonly C18) is used with a polar mobile phase. Since cysteine is a polar molecule, chemical derivatization is typically employed prior to analysis to increase its hydrophobicity, allowing it to be retained on the column, and to attach a chromophore for UV-Visible or fluorescence detection. nih.govtandfonline.com

Several derivatization reagents are employed for this purpose:

Ellman's Reagent (DTNB): 5,5′-dithiobis-(2-nitrobenzoic acid) reacts with the thiol group of cysteine to form a derivative that can be detected by UV-Vis spectrophotometry. nih.gov

o-Phthalaldehyde (OPA): In the presence of a chiral thiol like N-acetyl-l-cysteine (NAC), OPA reacts with primary amines to create highly fluorescent diastereomeric derivatives suitable for sensitive detection. tandfonline.com

Dansyl Chloride: This reagent reacts with the primary amino group of cysteine, yielding a fluorescent derivative.

Fluorenylmethyloxycarbonyl chloride (FMOC-Cl): This is another common derivatizing agent that reacts with the amino group, allowing for UV detection at around 265 nm.

The choice of mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve efficient separation from other components in the matrix. sphinxsai.com A gradient elution, where the mobile phase composition is changed over time, is often used to resolve complex mixtures. nih.gov

| Derivatization Reagent | Stationary Phase (Column) | Mobile Phase Example | Detection Method |

|---|---|---|---|

| Ellman's Reagent (DTNB) | C18 | Gradient of Buffer A (e.g., sodium acetate) and Buffer B (e.g., methanol) | UV-Vis (330 nm) |

| FMOC-Cl | C18 | Gradient of Buffer A (0.1% Trifluoroacetic Acid in water) and Buffer B (Acetonitrile/water) | UV (265 nm) |

| o-Phthalaldehyde (OPA)/NAC | ODS (e.g., ODS-80TS) | Gradient of phosphate (B84403) buffer and a mixture of methanol/tetrahydrofuran | Fluorescence |

| Dansyl Chloride | C18 | Gradient of acetate (B1210297) buffer and acetonitrile | Fluorescence |

Ion-Pair Chromatography

Ion-Pair Chromatography (IPC) is a variation of RP-HPLC that is particularly effective for separating charged or highly polar analytes like the zinc cysteinate complex or the cysteinate anion on a reversed-phase column. technologynetworks.comyoutube.com The technique involves adding an ion-pairing reagent to the mobile phase. technologynetworks.com This reagent is a large ionic molecule with a charge opposite to that of the analyte and a hydrophobic tail. youtube.com

The ion-pairing reagent forms a neutral, hydrophobic ion-pair complex with the charged analyte in the mobile phase. technologynetworks.com This complex can then be retained and separated on a non-polar stationary phase like C8 or C18. technologynetworks.com The separation is influenced by factors such as the type and concentration of the ion-pairing reagent, the pH of the mobile phase, and the organic modifier content. creative-proteomics.com

Common ion-pairing reagents for amino acid analysis include:

Anionic Surfactants: Alkyl sulfonates such as sodium dodecyl sulfate (B86663) are used for pairing with positively charged analytes. nih.gov

Perfluorocarboxylic Acids: Reagents like trifluoroacetic acid (TFA) and heptafluorobutyric acid (HFBA) are suitable for pairing with cationic species and are compatible with mass spectrometry detection. creative-proteomics.com

Trialkylamines: These are used for ion pairing with anionic compounds. technologynetworks.com

| Analyte Charge | Ion-Pair Reagent Type | Example Reagents | Typical Stationary Phase |

|---|---|---|---|

| Positive (Cationic) | Anionic | Sodium Dodecyl Sulfate (SDS), Trifluoroacetic Acid (TFA), Heptafluorobutyric Acid (HFBA) | C8, C18 |

| Negative (Anionic) | Cationic | Trialkylamines (e.g., Triethylamine) | C8, C18 |

Capillary Electrophoresis (CE) for Separation

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. researchgate.net It is well-suited for the analysis of charged species like this compound and its constituent ions, requiring only very small sample volumes. proquest.com The simplest mode, Capillary Zone Electrophoresis (CZE), separates analytes in a capillary filled with a conductive buffer solution. researchgate.net

For the analysis of zinc-cysteine complexes, CE can be coupled with highly sensitive detection methods. proquest.com The separation is governed by parameters such as the pH and composition of the background electrolyte (buffer), the applied voltage, and the capillary dimensions. researchgate.net For instance, a study on the CZE analysis of cysteine and cystine utilized a 10 mM MES buffer at pH 5.5 with an applied voltage of 20 kV. stanford.edu

Detection in CE can be achieved through various means:

UV-Vis Absorbance: Direct detection is possible if the analyte has a chromophore.

Amperometric Detection: This method uses a microelectrode placed at the end of the capillary to detect electroactive species like cysteine, offering high sensitivity with detection limits in the nanomolar range. nih.gov

Coupling to Mass Spectrometry (CE-MS): Interfacing CE with a mass spectrometer, particularly Inductively Coupled Plasma Mass Spectrometry (CE-ICP-MS), allows for elemental speciation. proquest.com This powerful combination can separate different zinc-containing species (like zinc bound to cysteine or other proteins) and quantify the elemental zinc in each fraction with high sensitivity. proquest.com

| Analyte | CE Mode | Buffer System Example | Applied Voltage | Detection Method | Reported Limit of Detection (LOD) |

|---|---|---|---|---|---|

| Cysteine | CZE | Phosphate Buffer | 15-25 kV | Amperometric | 5.8 x 10-8 mol/L nih.gov |

| Cysteine/Cystine | CZE | 10 mM MES buffer (pH 5.5) | 20 kV | Dual Electrochemical | Not specified |

| Zinc-Protein Complexes | CE | Various | Variable | ICP-MS | Element-specific, ppb to ppt (B1677978) levels proquest.com |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Zinc Quantitation

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique for determining the elemental composition of a sample. vitas.no It is the preferred method for the precise and accurate quantification of the zinc component of this compound, offering exceptional sensitivity with detection limits at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. vitas.no This method does not measure the intact compound but quantifies the total zinc present, from which the concentration of the parent compound can be calculated based on its known stoichiometry.

Analysis of research matrices, especially biological samples like blood, urine, or tissues, requires a sample preparation step to decompose the organic matrix and solubilize the zinc. rsc.orgrsc.org Common preparation techniques include:

Acid Digestion: Samples are treated with concentrated acids (e.g., nitric acid) to break down the matrix before dilution and analysis. nih.gov

Simple Dilution: For some samples, a simple dilution with a weak acid solution is sufficient, which has the advantage of minimizing contamination and preserving the sample. rsc.org

ICP-MS is recognized for its high sample throughput and wide linear dynamic range. rsc.org However, it can be susceptible to matrix effects and polyatomic interferences, which must be carefully managed through the use of internal standards, collision/reaction cells, or optimized sample preparation. rsc.org

| Research Matrix | Sample Preparation Method | Typical Detection Limit for Zinc |

|---|---|---|

| Blood/Serum | Acid Digestion or Simple Dilution (e.g., 5-fold with 0.14 M HNO₃) rsc.orgnih.gov | 1 µg/100 g nih.gov |

| Urine | Acid Digestion, often with pre-concentration/extraction rsc.orgnih.gov | 0.1 µg/sample nih.gov |

| Tissue | Acid Digestion nih.gov | 0.2 µg/g to 10.7 ng/g nih.govcdc.gov |

| Milk | Dilution/Digestion | 0.06 µg/sample nih.gov |

Electrochemical Methods for Detection

Electrochemical methods offer a highly sensitive, rapid, and cost-effective approach for the quantification of this compound by targeting the electroactive thiol group (-SH) of the cysteinate moiety. nih.gov These techniques rely on the oxidation or reduction of cysteine at the surface of an electrode, generating a measurable electrical signal (current or potential) that is proportional to its concentration. nih.gov

Voltammetry Techniques

Voltammetry involves applying a varying potential to an electrode and measuring the resulting current. nih.gov Several voltammetric techniques are highly suitable for cysteine detection due to their high sensitivity and fast analysis times. rsc.org These include:

Cyclic Voltammetry (CV): Used to study the electrochemical properties of a substance and its reaction mechanisms. nih.gov

Differential Pulse Voltammetry (DPV): A very sensitive technique that minimizes background current, resulting in well-defined peaks and low detection limits. mdpi.com

Square Wave Voltammetry (SWV): Offers excellent sensitivity and rapid scan rates, making it suitable for high-throughput analysis. nih.gov

Stripping Voltammetry: This is an extremely sensitive technique that involves a pre-concentration step where the analyte is accumulated onto the electrode surface before the measurement scan. Both anodic and cathodic stripping voltammetry have been used for detecting cysteine and its complexes. cdc.govmdpi.com

The performance of these methods can be significantly enhanced by modifying the working electrode with various nanomaterials (e.g., metal nanoparticles, carbon nanotubes, graphene) or chemical mediators that catalyze the electrochemical reaction, thereby improving sensitivity and selectivity. rsc.orgnih.gov

| Technique | Electrode System Example | Linear Range (for Cysteine) | Reported Limit of Detection (LOD) |

|---|---|---|---|

| Differential Pulse Voltammetry (DPV) | Carbon paste electrode modified with ternary silver-copper (B78288) sulfide (B99878) | 0.1–2.5 µM & 5.6–28 µM mdpi.com | 0.032 µM mdpi.com |

| Square Wave Voltammetry (SWV) | Glassy carbon electrode modified with Fe₂O₃NPs/N-Gr | 0.2–400 µM rsc.org | 0.1 µM rsc.org |

| Linear Sweep Voltammetry (LSV) | Glassy Carbon Electrode with 4,4′-biphenol as mediator | 10–1000 µM nih.gov | 0.99 µM nih.gov |

| Anodic Stripping Voltammetry (ASV) | Mercury electrode (in the presence of Cu²⁺) | nM levels mdpi.com | 0.6 nM (for Cu²⁺ with cysteine) mdpi.com |

Development of Biosensors for Specific Detection

The specific detection and quantification of this compound in various research matrices present a unique analytical challenge. While the scientific literature does not currently describe biosensors developed for the direct and specific detection of the intact this compound molecule, significant progress has been made in creating sophisticated biosensing technologies for its primary constituent components: zinc ions (Zn²⁺) and cysteine. These advancements provide a robust foundation for the analytical determination of the compound through the measurement of its dissociated or hydrolyzed parts. This section details the development of biosensors tailored for the specific detection of these key components.

Biosensors for the Detection of Zinc (Zn²⁺)

Zinc is an essential trace element, and its detection is crucial in various biological and environmental contexts. A range of biosensor types, including electrochemical, optical, and piezoelectric, have been developed for the sensitive and selective quantification of zinc ions.

Electrochemical Biosensors: These sensors have gained considerable attention due to their high sensitivity, rapid response, and potential for miniaturization. nih.gov Zinc oxide (ZnO) nanostructures, in particular, have been extensively used as a sensing material due to their unique properties, including high surface-area-to-volume ratio and biocompatibility. nih.govmdpi.com One electrochemical sensor, utilizing functionalized multi-walled carbon nanotubes and chitosan, was developed for detecting Zn²⁺ in drinking water. This sensor demonstrated a linear response in the concentration range of 0.2–7.0 ppm and achieved a limit of detection (LOD) of 2.60 × 10⁻⁷ mol L⁻¹. researchgate.net

Optical Biosensors: Optical methods offer high sensitivity and are well-suited for laboratory-based analysis. nih.gov A notable development is a Surface Plasmon Resonance (SPR) based optical sensor. By modifying a gold thin film with a nanocrystalline cellulose-based material, researchers created a sensor capable of detecting Zn²⁺ at concentrations as low as 0.01 ppm. rsc.org This sensor demonstrated a high sensitivity of 1.892° ppm⁻¹ up to a concentration of 0.1 ppm. rsc.org Another innovative approach uses a carbonic anhydrase–luciferase fusion protein that employs bioluminescence resonance energy transfer (BRET). This ratiometric biosensor is capable of assaying free zinc ions below the nanomolar range, with a detection limit of approximately 5 picomolar. nih.govmdpi.com

Piezoelectric Biosensors: These devices operate by detecting mass changes on the surface of a piezoelectric crystal. nih.govnih.gov For zinc detection, a quartz crystal microbalance (QCM) electrode was coated with tetraphenylporphyrin. This layer specifically captures zinc ions, forming a stable complex that is easily detected by the piezoelectric assay, demonstrating the principle's applicability for metal ion sensing. nih.gov

Interactive Table: Performance Characteristics of Zinc (Zn²⁺) Biosensors

| Sensor Type | Sensing Principle / Material | Linear Range | Limit of Detection (LOD) | Reference |

| Electrochemical | f-MWCNTs/CS/PB/AuE | 0.2–7.0 ppm | 2.60 × 10⁻⁷ mol L⁻¹ | researchgate.net |

| Optical (SPR) | Modified-gold thin film with NCC | 0–10 ppm | 0.01 ppm | rsc.org |

| Optical (BRET) | Carbonic anhydrase–luciferase fusion | Not specified | ~5 pM | nih.govmdpi.com |

| Piezoelectric (QCM) | Tetraphenylporphyrin coated electrode | Not specified | Not specified | nih.gov |

Biosensors for the Detection of Cysteine

Cysteine, a sulfur-containing amino acid, is a key building block of proteins and plays a vital role in various biological processes. Its detection is important for diagnosing a number of diseases. researchgate.net

Electrochemical Biosensors: Electrochemical methods for cysteine detection are widely researched due to their effectiveness and reliability. nih.gov One study presents a sensor using a glassy carbon electrode modified with horseradish peroxidase (HRP) enzyme immobilized on reduced graphene oxide. This sensor exhibited a broad linear range from 0 µM to 1 mM for L-cysteine, with a detection limit of 0.32 µM. researchgate.net Another highly sensitive sensor based on a Pd@Ti₃C₂Tₓ (MXene)-modified glassy carbon electrode showed a linear response to L-Cysteine from 0.5 to 10 μM and a detection limit of 0.14 μM. rsc.org An indirect detection method using gold nanoparticles on reduced graphene oxide reported an even lower detection limit of 1.0 x 10⁻¹⁰ M. researchgate.net

Optical Biosensors: Optical sensors for cysteine often rely on colorimetric or fluorescent changes. A label-free colorimetric method was developed based on the competitive oxidation reaction catalyzed by G-quadruplex halves. This optical sensor demonstrated a linear response over a cysteine concentration range of 0.005–100 μM, with a detection limit of 5 nM. nih.gov Another approach utilized fluorescent probes of AMP/ZnO Quantum Dots (QDs), which showed a linear range of 0.1–600 µM and a limit of detection of 0.642 µM for cysteine. mdpi.com

Potentiometric Biosensors: A novel potentiometric biosensor was developed using Trichosporon jirovecii yeast cells, which produce the enzyme L-cysteine-desulfhydrase. The cells were immobilized on the membrane of a sulfide-selective electrode. The enzymatic reaction produces sulfide ions, which are measured potentiometrically. This biosensor has a wide linear range of 0.2-150 mg L⁻¹ (1.7-1250 µmol L⁻¹) and a lower detection limit of approximately 1 µmol L⁻¹. nih.gov

Interactive Table: Performance Characteristics of Cysteine Biosensors

| Sensor Type | Sensing Principle / Material | Linear Range | Limit of Detection (LOD) | Reference |

| Electrochemical | HRP/rGO/GCE | 0–1000 µM | 0.32 µM | researchgate.net |

| Electrochemical | Pd@Ti₃C₂Tₓ/GCE | 0.5–10 µM | 0.14 µM | rsc.org |

| Electrochemical | AuNPs/RGO | 1.0 × 10⁻⁹–3.0 × 10⁻⁸ M | 1.0 × 10⁻¹⁰ M | researchgate.net |

| Optical (Colorimetric) | G-quadruplex halves | 0.005–100 µM | 5 nM | nih.gov |

| Optical (Fluorescent) | AMP/ZnO QDs | 0.1–600 µM | 0.642 µM | mdpi.com |

| Potentiometric | T. jirovecii cells/Ag₂S electrode | 1.7–1250 µM | ~1 µM | nih.gov |

Computational and Theoretical Studies of Zinc Cysteinate Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and the nature of its chemical bonds.

Density Functional Theory (DFT) has become a primary tool for studying metal complexes due to its balance of computational cost and accuracy. DFT calculations on model zinc-cysteine complexes, such as those involving one or more cysteinate ligands, have elucidated the key features of the zinc-sulfur bond. These studies consistently show that the coordination of zinc by the thiolate group of cysteine is a highly favorable interaction. nih.govacs.org

DFT has been used to determine optimal geometries for zinc-cysteine coordination environments. For a typical tetrahedral coordination, which is common for zinc, the Zn-S bond lengths are calculated to be in the range of 2.34 to 2.36 Å. acs.orgnih.gov These theoretical values are in excellent agreement with experimental data from X-ray crystallography of zinc-containing proteins. acs.org DFT calculations also help in understanding the electronic nature of the Zn-S bond, revealing significant charge transfer from the sulfur atom to the zinc ion, which contributes to the stability of the complex. nih.gov The presence of other ligands influences the geometry and electronic structure; for instance, in mixed-ligand complexes containing histidine, the bond lengths and angles adjust to accommodate the different steric and electronic demands of the nitrogen donor compared to the sulfur donor. aip.orgoup.com

Table 1: Calculated Geometrical Parameters of Zinc-Cysteine Complexes from DFT Studies

| Coordination Complex Model | Method/Basis Set | Average Zn-S Bond Length (Å) | Average S-Zn-S Angle (°) | Reference |

| [Zn(Cys)₄]²⁻ | S-VWN/6-311++G(d,p) | 2.357 | N/A | acs.org |

| [Zn(Cys)₂(His)₂] | DFT (unspecified) | ~2.34 | 121.0 | oup.com |

| [Zn(Cys)₃(His)]⁻ | DFT (unspecified) | ~2.34 | 115.5 | oup.com |

Note: Data is based on model systems and may vary depending on the specific computational method and environmental factors.

Ab initio calculations have been crucial in demonstrating the importance of including electron correlation to accurately model the Zn-S bond distance. acs.org Furthermore, these high-level calculations are used to create benchmarks for developing more computationally efficient methods, such as classical force fields used in molecular dynamics simulations. nih.govacs.org Energy decomposition analysis, often performed using ab initio methods, reveals that the interaction between zinc and its ligands is dominated by electrostatic and polarization forces, with ligand-ligand interactions playing a less significant role. nih.govacs.org

Molecular Dynamics (MD) Simulations of Solution Behavior and Protein Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into the dynamics of Zinc Cysteinate Hydrochloride in solution and its interactions with biological macromolecules like proteins. researchgate.netyoutube.com

In aqueous solution, MD simulations show that the zinc ion in a complex like this compound will dynamically interact with surrounding water molecules. The coordination number of zinc can fluctuate, particularly if not fully coordinated by cysteine ligands. researchgate.net For instance, if a cysteine ligand dissociates, water molecules can readily enter the coordination sphere to satisfy zinc's preference for a tetrahedral or octahedral geometry. researchgate.netrsc.org

MD simulations are particularly powerful for studying the role of zinc-cysteine linkages in protein structure and function, most notably in zinc-finger proteins. nih.govscienceopen.comnih.gov These simulations demonstrate that the zinc-cysteine coordination is critical for maintaining the folded, functional structure of these protein domains. scienceopen.com Simulations run in the absence of the zinc ion often show rapid unfolding of the protein region, highlighting the structural importance of the metal. youtube.com The force fields used in these simulations are often parameterized using data from quantum chemical calculations to accurately represent the zinc-ligand interactions.

Docking and Binding Energy Calculations with Biomolecules

Computational docking and binding energy calculations are used to predict how a molecule might interact with a biological target, such as an enzyme or a receptor. For a small complex like this compound, these studies can predict its affinity for various protein sites.

Calculations of interaction energies reveal the strength of zinc's binding to different protein residues. Cysteine provides a very strong binding affinity due to the soft nature of the sulfur donor, which interacts favorably with the borderline Lewis acid zinc ion. nih.govacs.org The binding free energies of zinc to peptides mimicking protein active sites have been calculated and show reasonable correlation with experimental data when quantum mechanical corrections are applied to the classical MD results. researchgate.netrsc.org These corrections account for effects like electronic polarization and charge transfer that are not captured by standard force fields. rsc.org

Prediction of Reactivity and Reaction Pathways

Theoretical methods can predict the reactivity of a molecule by examining its electronic structure and modeling potential reaction pathways. For this compound, a key area of interest is the reactivity of the zinc-bound thiolate.

Computational modeling can also explore the redox properties of the complex. Oxidation of the thiolate can lead to the formation of disulfide bonds, which may result in the release of the zinc ion. nih.gov These predicted reaction pathways are crucial for understanding how this compound might behave in a biological environment, where it could interact with various electrophiles or be subject to oxidative stress.

Table 2: Theoretical Studies on the Reactivity of Zinc-Thiolate Bonds

| Reaction Type | Computational Method | Key Finding | Reference |

| Alkylation | Kinetic studies, NMR | Reaction follows Sₙ2 pathway; intramolecular H-bonding to sulfur reduces nucleophilicity and reaction rate. | nih.gov |

| Oxidation | Synthesis and characterization | Oxidation with iodine leads to disulfide-bridged complexes; reaction with elemental sulfur can form polysulfides. | nih.gov |

| Nucleophilicity | DFT, NBO analysis | Coordination to zinc deprotonates the cysteine thiol, increasing the nucleophilicity of the sulfur. | oup.com |

In Silico Modeling of Absorption and Distribution Mechanisms

In silico models are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds. For this compound, these models can provide hypotheses about how it is absorbed in the gastrointestinal tract and distributed throughout the body.

Given its structure as a complex of an essential metal and an amino acid, it is plausible that this compound could utilize existing transport systems. The absorption of zinc itself is a regulated process involving transporters like ZIP and ZnT families. Cysteine is transported by various amino acid transporters. In silico models can be used to predict the likelihood of the intact complex being recognized by peptide or amino acid transporters.

Emerging Research Directions and Unexplored Frontiers for Zinc Cysteinate Hydrochloride

Development of Advanced Materials Incorporating Zinc Cysteinate Hydrochloride

The integration of zinc and cysteine derivatives is a burgeoning area in materials science, particularly in the creation of Metal-Organic Frameworks (MOFs) and coordination polymers. These materials leverage the specific bonding between zinc ions and the functional groups of cysteine to create novel structures with unique properties.

Researchers have successfully synthesized a novel, thermally stable, and fluorescent MOF using a ligand derived from cysteine and citric acid. This two-dimensional lamellar MOF demonstrates significant potential for industrial and sensing applications, particularly in the capture of carbon dioxide and methane. mdpi.com Another study detailed the synthesis and crystal structure of a zinc-cystine MOF, Zn(C₃H₅NO₂S)₂, where the disulfide bonds of cystine play a critical structural role, creating a distorted octahedral complex around each zinc ion. cambridge.org Such research underscores the importance of the zinc-cysteine linkage in forming stable and functional porous materials.

Furthermore, the use of zinc-cysteine coordination complexes has been explored in polymer science. A notable study demonstrated that biologically derived zinc-cysteine complexes can crosslink carboxylated nitrile rubber, resulting in a material with extreme stretchability, recyclability, and a remarkable self-healing performance of nearly 90%. acs.org

Key Research Findings in Zinc-Cysteine Based Materials:

| Material Type | Key Components | Structural Features | Noted Properties & Potential Applications | Reference(s) |

| Metal-Organic Framework (MOF) | Zinc nitrate, Cysteine-derived ligand (TPDCA) | Two-dimensional lamellar structure | Fluorescent, thermally stable, solvent interaction, CO₂ and CH₄ sorption | mdpi.com |

| Metal-Organic Framework (MOF) | Zinc carbonate, L-cysteine (oxidized to cystine) | Distorted octahedral zinc complex, stabilized by disulfide bonds | Crystalline framework with specific coordination geometry | cambridge.org |

| Self-Healing Polymer | Carboxylated nitrile rubber (XNBR), Zinc-cysteine complex | Crosslinked polymer network via coordination bonds | High tensile strength (3.8 ± 0.2 MPa), stretchability, recyclability, 89.5% healing efficiency | acs.org |

Bio-inspired Design Principles Based on Zinc Cysteinate Coordination

The coordination of zinc ions with cysteine residues is a fundamental structural and functional motif in a vast number of proteins. mdpi.com This natural blueprint is inspiring the design of new materials and systems that mimic the sophisticated functions of these metalloproteins. A primary area of focus is the replication of "zinc finger" domains.

Zinc finger proteins are crucial for a wide range of cellular processes, and their structure is stabilized by the tetrahedral coordination of a zinc ion with cysteine and/or histidine residues. rsc.orgnih.govumassmed.edu Researchers are exploring how to replicate this Cys₂His₂ or Cys₄ coordination environment in synthetic peptides and non-peptidic scaffolds. The goal is to create artificial proteins or molecules with tailored functions, such as sequence-specific DNA binding or catalysis. embopress.org The stability and folding of these structures are critically dependent on the precise geometry of the zinc coordination sphere, making the zinc-cysteine bond a central element of the design. rsc.orgnih.gov

This biomimetic approach extends to designing catalysts that replicate the active sites of zinc-containing enzymes (metalloenzymes). nih.govacs.org In many of these enzymes, a zinc ion coordinated by cysteine residues acts as a Lewis acid to facilitate hydrolytic reactions. nih.gov By creating synthetic analogs, researchers aim to develop highly efficient and selective catalysts for chemical transformations.

Role in Nanotechnology and Drug Delivery Systems (Research Only, Not Clinical Application)

In the realm of nanotechnology, zinc-cysteine complexes are being investigated for the synthesis and functionalization of nanoparticles for potential biomedical applications. L-cysteine is often used as a "capping agent" to stabilize zinc-based nanoparticles, such as those made of zinc oxide (ZnO), preventing their agglomeration and improving their colloidal stability in aqueous environments. nih.govresearchgate.netresearchgate.net